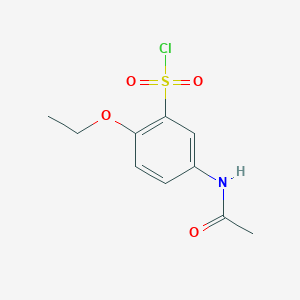

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-acetamido-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-3-16-9-5-4-8(12-7(2)13)6-10(9)17(11,14)15/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABZOPQRRCWJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373316 | |

| Record name | 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-19-3 | |

| Record name | 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680618-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a sulfonyl chloride group, an acetamido moiety, and an ethoxy group on a benzene ring, makes it a versatile building block, particularly for introducing sulfonamide functionalities into target molecules.[1] This guide provides a comprehensive overview of the synthetic protocol for this compound, delving into the underlying chemical principles, step-by-step procedures, and critical safety considerations.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-ethoxyaniline. The overall transformation involves the protection of the amino group via acetylation, followed by chlorosulfonation of the resulting acetanilide derivative.

Figure 1. Overall synthetic scheme for this compound.

Part 1: Acetylation of 4-Ethoxyaniline to 4-Ethoxyacetanilide (Phenacetin)

The initial step in the synthesis is the protection of the reactive amino group of 4-ethoxyaniline. This is achieved through an acylation reaction with acetic anhydride to form 4-ethoxyacetanilide, a compound also known as phenacetin.[2] This protection is crucial to prevent unwanted side reactions at the amino group during the subsequent chlorosulfonation step.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the amino group in 4-ethoxyaniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then deprotonates the nitrogen to yield the stable amide, 4-ethoxyacetanilide, and acetic acid as a byproduct.

Detailed Experimental Protocol:

A common laboratory-scale procedure for the synthesis of phenacetin from 4-ethoxyaniline involves the following steps[2]:

-

Dissolution: Dissolve 4-ethoxyaniline in a mixture of dilute hydrochloric acid and water. The acid protonates the amino group, increasing its solubility in the aqueous medium.

-

Decolorization: If the solution is colored, add a small amount of activated carbon and filter the mixture to remove impurities.

-

Acetylation: Warm the filtrate and add acetic anhydride.

-

Crystallization: Add a solution of sodium acetate to the reaction mixture and swirl. The sodium acetate acts as a base to neutralize the hydrochloric acid and the acetic acid byproduct, promoting the crystallization of the product.

-

Isolation and Purification: Cool the mixture in an ice bath to complete the crystallization process. Collect the crude phenacetin by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a hot ethanol-water mixture.[2]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Typical Molar Ratio | Notes |

| 4-Ethoxyaniline | 137.18[3] | 1.0 | Starting material. |

| Acetic Anhydride | 102.09 | 1.0 - 1.2 | Acylating agent. |

| Hydrochloric Acid | 36.46 | Catalytic | To aid dissolution. |

| Sodium Acetate | 82.03 | Equimolar to HCl | To promote crystallization. |

Table 1. Key reactants and reagents for the acetylation of 4-ethoxyaniline.

Part 2: Chlorosulfonation of 4-Ethoxyacetanilide

The second and final step is the electrophilic aromatic substitution reaction of 4-ethoxyacetanilide with chlorosulfonic acid. This introduces the sulfonyl chloride group onto the benzene ring. The directing effects of the substituents on the ring are critical in determining the position of the incoming electrophile.

Directing Effects and Regioselectivity:

-

The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group.

-

The ethoxy group (-OCH₂CH₃) is also an ortho-, para-directing and strongly activating group.

Since both groups direct to the ortho and para positions, the substitution will occur at the positions activated by both. The position ortho to the ethoxy group and meta to the acetamido group (position 2) is sterically hindered. The position ortho to the acetamido group and meta to the ethoxy group (position 5) is the most favorable site for electrophilic attack, leading to the desired product, this compound.

Detailed Experimental Protocol:

The chlorosulfonation of an acetanilide derivative is a well-established procedure.[4] A general protocol adapted for 4-ethoxyacetanilide is as follows:

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap (to handle the evolved hydrogen chloride gas), place an excess of chlorosulfonic acid.[4] The reaction should be conducted in a well-ventilated fume hood.

-

Cooling: Cool the chlorosulfonic acid in an ice-water bath.

-

Addition of Substrate: Gradually add dry 4-ethoxyacetanilide to the cooled and stirred chlorosulfonic acid. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., on a water bath) for a period to ensure the reaction goes to completion.[4] The completion of the reaction is often indicated by the cessation of HCl evolution.[4]

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring.[4] This will decompose the excess chlorosulfonic acid and precipitate the solid sulfonyl chloride product.

-

Isolation and Purification: Collect the crude this compound by vacuum filtration and wash it thoroughly with cold water.[4] The crude product is often used directly in subsequent reactions, but can be purified by recrystallization from a suitable solvent if necessary.[4]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Typical Molar Ratio | Notes |

| 4-Ethoxyacetanilide | 179.22[5] | 1.0 | Starting material for this step. |

| Chlorosulfonic Acid | 116.52 | ~5.0 | Reagent and solvent. |

Table 2. Key reactants and reagents for the chlorosulfonation of 4-ethoxyacetanilide.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

-

Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All operations involving chlorosulfonic acid must be carried out in a fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

-

This compound: The product itself is a corrosive solid that can cause severe skin burns and eye damage.[6] It may also cause respiratory irritation. Inhalation of dust should be avoided.[6]

-

Hydrogen Chloride Gas: This is a toxic and corrosive gas that is evolved during both the chlorosulfonation reaction and the work-up. A gas trap or a well-ventilated fume hood is essential to prevent inhalation.

Characterization

The final product, this compound, can be characterized using various analytical techniques:

-

Melting Point: The reported melting point is in the range of 142-145 °C (with decomposition).

-

Spectroscopy:

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure by showing the characteristic peaks for the aromatic protons, the ethoxy group, the acetamido group, and the carbons of the benzene ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretching of the sulfonyl chloride, the C=O stretching of the amide, and the N-H stretching of the amide.

-

Mass Spectrometry: This technique can be used to determine the molecular weight of the compound.

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active sulfonamides.[1] The sulfonyl chloride group readily reacts with primary and secondary amines to form sulfonamides, a class of compounds with diverse pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties.

Figure 2. Role of this compound in the synthesis of sulfonamide-based pharmaceuticals.

Conclusion

The synthesis of this compound is a well-established and efficient two-step process. Careful control of reaction conditions, particularly during the chlorosulfonation step, is essential for achieving a good yield and purity of the final product. The versatile nature of this sulfonyl chloride makes it a key building block in the development of new therapeutic agents. Adherence to strict safety protocols is paramount throughout the synthesis due to the hazardous nature of the reagents involved.

References

-

Supporting Information for "A General, Mild, and Selective Method for the Synthesis of Sulfonyl Chlorides". Available from: [Link]

-

PubChem. 3-[(3-Chlorophenyl)sulfonylmethyl]-4-ethoxyaniline. Available from: [Link]

-

Stenutz. 4'-ethoxyacetanilide. Available from: [Link]

-

Crysdot LLC. This compound. Available from: [Link]

- Google Patents. CN101613308B - Method for synthesizing p-acetamido benzene sulfonyl chloride by phosphorus pentachloride.

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Available from: [Link]

-

Matrix Fine Chemicals. 5-ACETAMIDO-2-METHOXYBENZENE-1-SULFONYL CHLORIDE | CAS 5804-73-9. Available from: [Link]

-

Chemical Education Resources, Inc. Two Methods for the Synthesis of Phenacetin. Available from: [Link]

-

Pharmacompass. 4-Ethoxy-acetanilide. Available from: [Link]

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available from: [Link]

- Google Patents. CH371128A - Process for the preparation of disulfamylanilines.

-

European Patent Office. Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - EP 0583960 A2. Available from: [Link]

-

PubChem. 4-Ethoxyaniline. Available from: [Link]

-

ResearchGate. (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

-

Wikipedia. p-Phenetidine. Available from: [Link]

Sources

A Technical Guide to 5-Acetamido-2-ethoxybenzene-1-sulfonyl Chloride (CAS 680618-19-3): A Key Building Block in Medicinal Chemistry

Executive Summary

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a highly valuable and versatile building block for researchers in drug discovery and synthetic chemistry.[1] Its molecular architecture, featuring a reactive sulfonyl chloride group modulated by the electronic effects of ethoxy and acetamido substituents, makes it an ideal intermediate for the synthesis of a diverse range of sulfonamide derivatives.[1][2] Sulfonamides are a critical pharmacophore found in numerous therapeutic agents, highlighting the importance of this reagent in constructing molecules with potential biological activity.[3] This guide provides an in-depth analysis of its physicochemical properties, core reactivity, synthetic pathways, and practical applications, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical Properties and Structural Analysis

The compound, also known as 5-Acetylamino-2-ethoxybenzenesulfonyl chloride, is a violet powder at room temperature.[1] Its structure is defined by a central benzene ring functionalized with three key groups that dictate its chemical behavior and synthetic utility.

| Property | Value | Reference |

| CAS Number | 680618-19-3 | [1][4] |

| Molecular Formula | C₁₀H₁₂ClNO₄S | [1][5] |

| Molecular Weight | 277.73 g/mol | [1][5] |

| Appearance | Violet powder | [1] |

| Purity | ≥ 98% (by NMR) | [1] |

| SMILES | CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)Cl | [5][6] |

| InChI Key | QABZOPQRRCWJGL-UHFFFAOYSA-N | [5][6] |

| Storage Conditions | Store at 0-8°C | [1] |

The spatial arrangement of the functional groups is critical. The sulfonyl chloride at position 1 is the primary reactive center. The ethoxy group at position 2 and the acetamido group at position 5 electronically influence the reactivity of both the sulfonyl chloride and the aromatic ring.

Caption: Key functional groups on the this compound scaffold.

Core Reactivity: The Electrophilic Sulfonyl Chloride

The synthetic utility of this reagent is dominated by the reactivity of the sulfonyl chloride functional group.[7] The sulfur atom is highly electrophilic, as it is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[7] This electronic arrangement makes the sulfur atom susceptible to attack by a wide variety of nucleophiles.

The reaction typically proceeds via a nucleophilic substitution mechanism where the chloride ion, an excellent leaving group, is displaced.[7] While the precise mechanism can vary, it often involves a trigonal bipyramidal intermediate or transition state.[7] This reactivity is foundational to its role as a key building block, particularly in the formation of sulfonamides and sulfonates.[8]

Caption: Generalized workflow of nucleophilic substitution on the sulfonyl chloride group.

The Influence of Ring Substituents

The reactivity of the sulfonyl chloride and the overall properties of the resulting molecules are significantly influenced by the ethoxy and acetamido groups on the benzene ring.

The 2-Ethoxy Group: An Activating Ortho, Para-Director

The ethoxy group (-OCH₂CH₃) is a strong activating group.[9] The oxygen atom's lone pairs can delocalize into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions.[10] This electronic donation stabilizes the carbocation intermediates formed during electrophilic aromatic substitution, making the ring more reactive than benzene itself.[9] In the context of the final molecule, this group can influence binding interactions and is a potential site for metabolic O-deethylation.[11]

The 5-Acetamido Group: A Modulating Ortho, Para-Director

The acetamido group (-NHCOCH₃) is also an activating ortho, para-director, though less powerful than the ethoxy group. Its primary role in drug design is often as a hydrogen bond donor (from the N-H) and acceptor (from the C=O).[12] These interactions are crucial for specific binding to biological targets like enzymes or receptors.[13] The acetamide functional group is prevalent in bioactive molecules and can contribute to desired pharmacological properties, including anti-inflammatory or antioxidant activity.[14]

Caption: Interplay of electronic effects of the functional groups on the benzene ring.

Synthetic Considerations

While specific synthesis data for this exact compound is proprietary to chemical suppliers, a plausible and robust synthetic route can be designed based on well-established organosulfur chemistry. The most common industrial method for preparing aryl sulfonyl chlorides is the direct chlorosulfonation of an activated aromatic ring using chlorosulfonic acid.[15]

Plausible Synthetic Pathway

The logical precursor for this synthesis is N-(3-ethoxyphenyl)acetamide. The reaction involves an electrophilic aromatic substitution where the chlorosulfonyl group (ClSO₂-) is introduced onto the ring, followed by the formation of the sulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar compounds and should be performed with appropriate safety precautions.[15]

-

Preparation: In a fume hood, equip a 250 mL three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (approx. 4.0 equivalents). Cool the flask in an ice-water bath to 10-15°C.

-

Substrate Addition: Slowly add N-(3-ethoxyphenyl)acetamide (1.0 equivalent) portion-wise via a powder funnel over 30 minutes, ensuring the internal temperature does not exceed 20°C. Vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to 50-60°C for 2-3 hours, or until the evolution of HCl gas ceases.[15]

-

Workup (Quenching): Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. With vigorous stirring, pour the reaction mixture slowly and carefully onto the ice. This step is highly exothermic and must be done cautiously in a fume hood.

-

Isolation: The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Drying & Purification: Press the crude product as dry as possible on the filter. For many applications, this crude material is used directly.[15] If higher purity is required, the damp solid can be dissolved in a suitable organic solvent (e.g., dichloromethane), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. Further purification can be achieved by recrystallization from a solvent like benzene or a hexane/ethyl acetate mixture.[15]

Core Application: Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides, a reaction that is efficient and high-yielding.[2] This transformation is a cornerstone of medicinal chemistry campaigns aimed at producing new drug candidates.[3]

Experimental Protocol: General Procedure for Sulfonamide Formation

This protocol describes a standard method for coupling the title sulfonyl chloride with a primary or secondary amine.

-

Reagent Setup: To a solution of a primary or secondary amine (1.0 equivalent) in pyridine (acting as both solvent and base) or dichloromethane, add this compound (1.1 equivalents) portion-wise at 0°C. If using dichloromethane, add a non-nucleophilic base like triethylamine (1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide.

Applications in Drug Discovery and Beyond

The strategic placement of functional groups makes this reagent a powerful tool for developing targeted therapeutics and advanced materials.

-

Synthesis of Pharmaceuticals: It is a key intermediate for synthesizing novel compounds, particularly those being investigated as anti-inflammatory, antimicrobial, or anti-cancer agents.[1][16]

-

Late-Stage Functionalization: The robust reactivity of the sulfonyl chloride allows it to be used in the later stages of a synthetic sequence to modify complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[3][8]

-

Development of Chemical Probes: The reagent can be used to construct chemical probes designed to study protein interactions and elucidate biological pathways.[1][6]

-

Bioconjugation: The ability to react with amines makes it suitable for bioconjugation techniques, allowing for the attachment of small molecules to proteins or other biomolecules.[1][6]

Safety and Handling

-

Storage: Store in a cool, dry place at 0-8°C, away from moisture.[1]

-

Hazards: Sulfonyl chlorides are moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving this reagent, especially the synthesis and quenching steps, can be highly exothermic and generate significant amounts of HCl gas.[15]

Conclusion

This compound (CAS 680618-19-3) is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, governed by the electrophilic sulfonyl chloride group and modulated by its substituent pattern, provides a reliable and versatile platform for the synthesis of complex sulfonamides. For researchers and drug development professionals, a thorough understanding of its properties and reaction mechanisms is key to unlocking its full potential in the creation of novel pharmaceuticals and advanced chemical probes.

References

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Anguera, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.

- Chem-Impex. 5-Acetylamino-2-ethoxybenzenesulfonyl chloride.

- Ab Chem Inc. (2018). Product Catalog.

- Yufeng. Sulfonyl Chlorides/Fluorides.

- Crysdot LLC. This compound.

- ResearchGate. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

- Clinivex. CAS 680618-19-3 | this compound.

- J&K Scientific. 5-Acetylamino-2-ethoxybenzenesulfonyl chloride | 680618-19-3.

- Patsnap Synapse. (2024). What is Acetamide used for?.

- Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- PMC - PubMed Central. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.

- Benchchem. This compound | 680618-19-3.

- Sci-Hub. (2020). The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time.

- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?.

- Chemistry LibreTexts. (2022). An Explanation of Substituent Effects.

- Organic Syntheses. Sulfanilyl chloride, N-acetyl-.

- International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theclinivex.com [theclinivex.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is Acetamide used for? [synapse.patsnap.com]

- 13. sci-hub.box [sci-hub.box]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. globalresearchonline.net [globalresearchonline.net]

spectral data of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride

This guide provides a comprehensive analysis of the expected spectral data for this compound, a key intermediate in synthetic chemistry. Designed for researchers and drug development professionals, this document moves beyond a simple data summary to offer insights into data acquisition, interpretation, and the synergistic use of multiple spectroscopic techniques for unambiguous structural confirmation.

Introduction and Molecular Overview

This compound (Molecular Formula: C₁₀H₁₂ClNO₄S, Molecular Weight: 277.73 g/mol ) is a substituted aromatic sulfonyl chloride.[1] Compounds of this class are pivotal building blocks in medicinal chemistry, often serving as precursors for the synthesis of sulfonamides, a class of drugs with broad therapeutic applications. The precise structural elucidation of this intermediate is critical to ensure the integrity of the synthetic pathway and the purity of the final product.

This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a complete spectral "fingerprint" for this molecule.

Caption: A logical workflow for the structural verification of a newly synthesized compound.

References

-

PubChem. 5-chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Crysdot LLC. This compound. [Link]

-

SpectraBase. acetamide, N-[4-[[4-(4-chlorobenzoyl)-1-piperazinyl]sulfonyl]phenyl]- - Optional[13C NMR]. [Link]

-

PubChem. 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

-

PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. [Link]

-

PubChem. 4-Acetamidobenzenesulfonanilide. [Link]

-

NIST. Benzenesulfonyl chloride. [Link]

-

PubChem. 5-(acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride. [Link]

-

SpectraBase. 2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide - Optional[13C NMR]. [Link]

- Google Patents. Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.

-

Molecules. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride in Organic Solvents

Foreword

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride is a bespoke sulfonyl chloride derivative of significant interest in contemporary drug discovery and organic synthesis. Its utility as a reactive intermediate for the construction of novel sulfonamide-based therapeutic agents and functional materials necessitates a thorough understanding of its fundamental physicochemical properties. Among these, solubility in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering insights into its behavior in various organic media, predictive principles based on its molecular structure, and a robust experimental protocol for solubility determination. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aromatic compound with the molecular formula C₁₀H₁₂ClNO₄S and a molecular weight of 277.73 g/mol .[1] Its structure is characterized by a central benzene ring bearing an ethoxy group, an acetamido group, and a sulfonyl chloride group.

Key Structural Features:

-

Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive electrophilic functional group that is central to the synthetic utility of the molecule. It is a strong electron-withdrawing group, contributing to the overall polarity of the molecule.

-

Acetamido Group (-NHCOCH₃): This group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), influencing its interaction with protic and polar aprotic solvents.

-

Ethoxy Group (-OCH₂CH₃): This ether linkage is a polar group that can act as a hydrogen bond acceptor.

-

Benzene Ring: The aromatic core provides a nonpolar surface area, contributing to its solubility in solvents with some aromatic or nonpolar character.

The interplay of these functional groups results in a molecule with a moderate to high polarity. The presence of both hydrogen bond donors and acceptors, along with the reactive sulfonyl chloride moiety, suggests that its solubility will be highly dependent on the nature of the organic solvent.

Predicted Solubility Profile in Organic Solvents

The fundamental principle of "like dissolves like" governs the solubility of a solute in a solvent. This principle suggests that substances with similar intermolecular forces will be more soluble in one another.

Polar Aprotic Solvents

This class of solvents is expected to be effective at solvating this compound. These solvents possess a significant dipole moment and can accept hydrogen bonds, but they do not have acidic protons to donate.

-

High Solubility Expected:

-

Dichloromethane (DCM) and Chloroform (CHCl₃): These halogenated solvents are frequently used in the synthesis of sulfonyl chlorides and are likely to be excellent solvents for the title compound.[3] Their polarity is sufficient to dissolve the molecule, and they are relatively inert towards the sulfonyl chloride group under anhydrous conditions.

-

Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc): These solvents are also expected to be good choices for dissolving the compound. Their ability to accept hydrogen bonds will facilitate the solvation of the acetamido and ethoxy groups.[2]

-

Acetonitrile (MeCN): Its high polarity and ability to solvate polar functional groups make it a probable good solvent.[4]

-

Polar Protic Solvents

Polar protic solvents can both donate and accept hydrogen bonds. While they can solvate the polar functional groups of the molecule, their reactivity with the sulfonyl chloride group is a major concern.

-

Soluble, but with Caution:

-

Alcohols (Methanol, Ethanol): These solvents are likely to dissolve the compound due to hydrogen bonding. However, they will also react with the sulfonyl chloride group to form the corresponding sulfonate esters. This solvolysis reaction is generally undesirable unless the formation of the sulfonate ester is the intended outcome.

-

Water: The compound is expected to have very low solubility in water.[5][6] The hydrophobic benzene ring and the potential for hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid make water an unsuitable solvent for most applications. The low aqueous solubility, however, can be advantageous in certain purification procedures where the product precipitates upon addition of water.[5]

-

Nonpolar Solvents

Nonpolar solvents lack significant dipole moments and are generally poor solvents for polar molecules.

-

Low to Sparingly Soluble:

-

Hexanes and other Alkanes: The significant polarity of the sulfonyl chloride, acetamido, and ethoxy groups will limit solubility in these nonpolar solvents. Hexanes are often used as an anti-solvent for the crystallization and purification of sulfonyl chlorides.[2]

-

Benzene and Toluene: While the aromatic ring of the solvent can interact with the benzene ring of the solute via π-π stacking, the overall polarity mismatch will likely result in limited solubility. Some structurally similar sulfonyl chlorides have been noted to have low solubility in hot benzene.[7]

-

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane, Chloroform, THF, Ethyl Acetate, Acetonitrile | High | Favorable dipole-dipole interactions and hydrogen bond acceptance without reacting with the sulfonyl chloride group. |

| Polar Protic | Methanol, Ethanol | High (with reaction) | Strong hydrogen bonding interactions, but solvolysis of the sulfonyl chloride group is a significant issue. |

| Polar Protic | Water | Very Low | Hydrophobic nature of the core structure and rapid hydrolysis of the sulfonyl chloride. |

| Nonpolar | Hexanes, Heptane | Very Low | Significant mismatch in polarity and intermolecular forces. |

| Aromatic | Benzene, Toluene | Low to Moderate | Some favorable π-π interactions, but overall polarity mismatch limits solubility. |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a delicate balance of intermolecular forces between the solute and the solvent molecules.

Figure 1: A diagram illustrating the key intermolecular forces between this compound and a solvent molecule.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.

-

Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the calibration range.

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Back-calculate the concentration of the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Figure 2: A flowchart illustrating the experimental workflow for determining the solubility of this compound.

Practical Implications for Drug Development and Synthesis

A thorough understanding of the solubility of this compound is paramount for its effective utilization.

-

Reaction Solvent Selection: Choosing a solvent in which the compound and other reactants are highly soluble can lead to faster reaction rates and higher yields. Dichloromethane and THF are often good starting points for reactions involving sulfonyl chlorides.

-

Purification: Solubility differences are exploited during purification. For instance, the compound can be dissolved in a good solvent like ethyl acetate and then precipitated by the addition of a poor solvent like hexanes to remove impurities.[2]

-

Crystallization: The selection of an appropriate solvent system is crucial for obtaining high-quality crystals for X-ray diffraction studies or for purification. This often involves a binary solvent system of a good solvent and a poor solvent.

-

Handling and Storage: Due to its reactivity with protic solvents, it is essential to store and handle this compound under anhydrous conditions to prevent degradation.

Conclusion

This compound is a molecule of significant synthetic potential. While specific quantitative solubility data remains to be extensively published, a strong predictive understanding of its solubility can be established based on its molecular structure and the principles of intermolecular forces. It is anticipated to be highly soluble in polar aprotic solvents, sparingly soluble in nonpolar and aromatic solvents, and reactive in polar protic solvents. For precise applications, the experimental protocol outlined in this guide provides a robust framework for quantitative solubility determination. This knowledge is indispensable for optimizing its use in research, development, and manufacturing environments.

References

- Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-.

- Chem-Impex. 2-Ethoxy-5-(terephthalamido) benzene-1-sulfonyl chloride.

- Benchchem. This compound | 680618-19-3.

- Synthesis of sulfonyl chloride substrate precursors.

- Google Patents. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.

- PubChem. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S.

- ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.

- NIH. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents [patents.google.com]

- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Stability, Storage, and Handling of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage parameters for 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride. As a Senior Application Scientist, the following sections synthesize technical data with field-proven insights to ensure the long-term integrity of this valuable research chemical. The protocols described are designed to be self-validating systems, promoting both safety and experimental reproducibility.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic sulfonyl chloride with significant applications as a synthetic intermediate in medicinal chemistry and pharmaceutical development.[1] Its molecular architecture, featuring acetamido, ethoxy, and sulfonyl chloride functional groups, dictates its reactivity and stability profile.[1]

| Property | Data | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 680618-19-3 | [2] |

| Molecular Formula | C₁₀H₁₂ClNO₄S | [1] |

| Molecular Weight | 277.73 g/mol | [1] |

| Appearance | Off-white solid | [3] |

| Melting Point | 142 - 145 °C (with decomposition) | [4] |

Chemical Stability and Reactivity Profile

The stability of this compound is fundamentally governed by the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. While the molecule is stable under ideal conditions, its integrity is threatened by specific environmental factors and chemical incompatibilities.[4][5]

Primary Degradation Pathway: Hydrolysis

The most significant stability concern is the compound's acute sensitivity to moisture.[4][5][6] The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack by water. This reaction results in rapid and irreversible hydrolysis, yielding the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[3][4] This degradation not only consumes the starting material but also introduces acidic impurities that can interfere with subsequent reactions.

Incompatible Materials

To prevent hazardous reactions and maintain chemical purity, this compound must be stored away from the following:

-

Water/Moisture: Causes rapid hydrolysis and release of HCl gas.[3][4]

-

Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[4]

-

Strong Bases / Alkalis: Can catalyze decomposition and react exothermically.[4][7]

-

Metals: The compound and its degradation products can be corrosive to metals; use of metal containers is not recommended.[5][8]

Thermal Stability

The compound decomposes at its melting point of 142-145 °C.[4] Therefore, exposure to high temperatures should be avoided. While stable for short-term shipping at ambient temperatures, long-term storage requires controlled, cool conditions.[2][9]

Recommended Storage Protocols

Adherence to proper storage conditions is paramount for preserving the compound's integrity. The primary objective is the strict exclusion of moisture.

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | 2 - 8 °C | Refrigeration slows down potential degradation pathways. This temperature range is a standard for maintaining the long-term stability of reactive chemical intermediates.[5][9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Storing under an inert atmosphere is a critical, field-proven step to displace atmospheric moisture and oxygen, directly preventing hydrolysis.[3][5][7] |

| Container | Tightly sealed, original container; corrosive-resistant with an inner liner. | Prevents moisture ingress. Avoid metal containers due to corrosive potential.[5] Keeping the compound in its original, validated packaging is always best practice. |

| Location | Dry, cool, well-ventilated "Corrosives Area" away from incompatible materials. | Segregation from incompatible materials prevents accidental contact and hazardous reactions. A designated corrosives area ensures proper handling protocols are followed.[3][6][7] |

Experimental Protocol: Receiving and Storing a New Shipment

-

Visual Inspection: Upon receipt, inspect the container seal for any breaches. The powder should be free-flowing and not clumped, which could indicate moisture exposure.

-

Temperature Equilibration: Before opening for the first time, place the sealed container in a desiccator at room temperature for at least 1-2 hours. This crucial, self-validating step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Gas Backfill: If the compound will be used frequently, consider transferring it inside a glovebox or backfilling the container with an inert gas (e.g., argon) after each use to protect the remaining material.

-

Secure Storage: Promptly return the tightly sealed container to a 2-8 °C storage location designated for corrosive and moisture-sensitive reagents.[5][9]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed. The compound causes severe skin burns, eye damage, and may cause respiratory irritation.[4][8][10]

Mandatory PPE & Engineering Controls

-

Ventilation: All handling must be performed in a certified chemical fume hood to avoid inhalation of dust or HCl vapors.[4][9]

-

Eye Protection: Wear chemical safety goggles with side shields or a full-face shield.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[5]

-

Body Protection: Wear a lab coat and ensure skin is not exposed.[4]

Workflow: Safe Handling and Dispensing

The following workflow outlines the essential steps for safely handling the compound from storage to experimental use.

Signs of Degradation and Proper Disposal

-

Visual Cues: The primary sign of degradation is a change in physical appearance from a free-flowing powder to clumped or hardened solid due to moisture absorption.

-

Olfactory Cues: A sharp, acidic odor may indicate the release of HCl gas from hydrolysis.

-

Disposal: This material and its container must be disposed of as hazardous waste.[11] Do not empty into drains.[3][5] Follow all local, state, and federal regulations for the disposal of corrosive organic waste.[4][5]

References

- SAFETY D

- SAFETY D

- SAFETY D

- Safety D

- Safety D

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- This compound | 680618-19-3. (n.d.). Benchchem.

- CAS 680618-19-3 | this compound Supplier. (n.d.). Clinivex.

- SAFETY D

- SAFETY D

- 4-Ethylbenzene-1-sulfonyl chloride Safety D

- This compound. (n.d.). Crysdot LLC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. theclinivex.com [theclinivex.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Development

Abstract

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride is a key organic intermediate whose strategic importance in medicinal chemistry and drug development cannot be overstated. As a substituted aromatic sulfonyl chloride, it serves as a versatile building block for the synthesis of a wide array of sulfonamide derivatives. The presence of both an acetamido and an ethoxy group on the benzene ring provides a unique electronic and steric environment, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules.[1] This guide provides an in-depth analysis of its physicochemical properties, established synthetic routes, and core applications, with a particular focus on its utility for researchers and scientists in the pharmaceutical industry. A detailed experimental protocol for its use in sulfonamide synthesis is also presented, alongside critical safety and handling information.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. These properties dictate its reactivity, storage conditions, and appropriate analytical methods for characterization.

Quantitative Data Summary

The essential identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ClNO₄S | [2][3] |

| Molecular Weight | 277.73 g/mol | [2][3] |

| CAS Number | 680618-19-3 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Common Synonyms | 5-Acetylamino-2-ethoxybenzenesulfonyl chloride | [2] |

| Appearance | Violet powder | [2] |

| Purity | ≥ 98% (Typical, by NMR) | [2] |

Molecular Structure

The arrangement of functional groups is critical to the compound's reactivity. The sulfonyl chloride group is a potent electrophile, while the acetamido and ethoxy groups are electron-donating, influencing the regioselectivity of its synthesis and its reactivity profile.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The preparation of aromatic sulfonyl chlorides is a cornerstone of industrial and medicinal chemistry. For substrates like this compound, which contain activating, electron-donating groups, the traditional chlorosulfonation pathway remains highly effective.[1]

The synthesis typically begins with the corresponding N-(3-ethoxyphenyl)acetamide. The core of the reaction involves electrophilic aromatic substitution using chlorosulfuric acid (ClSO₃H). The ethoxy and acetamido groups are ortho-, para-directing. The ethoxy group at position 1 and the acetamido group at position 3 direct the bulky sulfonyl chloride group to the sterically accessible position 4 (relative to the ethoxy group), which corresponds to the final product's structure.

Causality of Experimental Choices:

-

Reagent: Chlorosulfuric acid serves as both the sulfonating agent and the solvent. Its strong acidic and electrophilic nature is necessary to achieve sulfonation of the activated benzene ring.

-

Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-5°C) during the addition of the substrate to prevent side reactions and degradation of the starting material.

-

Work-up: The reaction mixture is quenched by carefully pouring it onto crushed ice. This hydrolyzes the excess chlorosulfuric acid and precipitates the water-insoluble sulfonyl chloride product, allowing for its isolation by filtration.

Caption: General synthetic pathway for this compound.

Applications in Drug Discovery and Development

Sulfonyl chlorides are premier electrophilic reagents for the construction of sulfonamides, a chemical class of immense therapeutic importance.[1] Sulfonamides have been foundational to medicine, initially as antimicrobial agents, and now encompass a vast range of biological activities including anticancer, antiviral, and antidiabetic properties.[4][5]

The introduction of a sulfonamide moiety can significantly alter a drug candidate's properties:

-

Metabolic Stability: The sulfonyl group is structurally stable and can be used to block metabolically labile sites on a molecule, potentially prolonging its duration of action.[6]

-

Binding Affinity: The SO₂ group can act as a hydrogen bond acceptor, enhancing the binding affinity of a drug molecule to its target protein.[6]

-

Pharmacokinetics: The polarity and acidity of the sulfonamide group can be modulated to improve solubility and other pharmacokinetic parameters.[6]

This compound is particularly valuable because it allows for the introduction of a substituted phenylsulfonamide group in a single step. Researchers have utilized this compound as an intermediate in the synthesis of novel anti-inflammatory and antimicrobial agents, demonstrating its versatility in creating diverse and bioactive molecules.[2]

Experimental Protocol: Synthesis of a Novel Sulfonamide Derivative

This section provides a representative, self-validating protocol for the reaction of this compound with a primary amine to yield a target sulfonamide.

Objective: To synthesize a novel N-substituted-5-acetamido-2-ethoxybenzene-1-sulfonamide.

Materials:

-

This compound (1.0 eq)

-

A primary amine of choice (e.g., benzylamine) (1.1 eq)

-

Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA) (1.5 eq) as solvent and base

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Protocol Steps:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.1 eq) in the chosen solvent (anhydrous pyridine or DCM).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. To this, add a solution of this compound (1.0 eq) in the same solvent dropwise over 15 minutes.

-

Causality: Dropwise addition at low temperature controls the exothermic reaction between the amine and the highly reactive sulfonyl chloride.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Causality: The base (pyridine or TEA) is crucial for neutralizing the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[7]

-

-

Aqueous Work-up:

-

If DCM was used, wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), water, and saturated sodium bicarbonate solution.

-

If pyridine was used, dilute the reaction mixture with ethyl acetate and wash extensively with 1M HCl until the aqueous layer is acidic, followed by a sodium bicarbonate wash.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of a sulfonamide derivative.

Safety, Handling, and Storage

Aromatic sulfonyl chlorides are reactive compounds that require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from analogous compounds like 4-Acetamidobenzenesulfonyl chloride provide a strong basis for hazard assessment.[8][9]

Primary Hazards:

-

Corrosivity: Causes severe skin burns and eye damage.[8][9][10]

-

Water Reactivity: Reacts with water, potentially violently, to release corrosive HCl gas. The compound is moisture-sensitive.[8][10][11]

-

Respiratory Irritation: Dust may cause respiratory irritation.[9][10]

GHS Hazard and Precautionary Information (Anticipated)

| Category | GHS Code | Statement | Source(s) |

| Hazard | H314 | Causes severe skin burns and eye damage. | [8][9][10] |

| Hazard | H335 | May cause respiratory irritation. | [9][10] |

| Precaution | P260 | Do not breathe dust. | [10] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9][10] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| Precaution | P310 | Immediately call a POISON CENTER or doctor/physician. | [9] |

Handling and Storage Recommendations

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[9] Avoid creating dust.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[8] Keep away from water and incompatible materials such as strong oxidizing agents and strong alkalis.[10]

Conclusion

This compound is a high-value synthetic intermediate for professionals in drug development and organic synthesis. Its bifunctional nature, combining a reactive sulfonyl chloride handle with electronically influential acetamido and ethoxy groups, makes it an ideal precursor for constructing libraries of sulfonamide-based compounds. A comprehensive understanding of its properties, synthesis, and reactive behavior—coupled with stringent adherence to safety protocols—empowers researchers to fully leverage its potential in the quest for novel therapeutics.

References

- Benchchem. This compound | 680618-19-3.

- MilliporeSigma.

- Sigma-Aldrich.

- Matrix Fine Chemicals. 5-ACETAMIDO-2-METHOXYBENZENE-1-SULFONYL CHLORIDE | CAS 5804-73-9.

- Fisher Scientific.

- Thermo Fisher Scientific.

- Angene Chemical.

- Chem-Impex. 5-Acetylamino-2-ethoxybenzenesulfonyl chloride.

- Crysdot LLC. This compound.

- BLD Pharm. This compound | 680618-19-3.

- International Journal of Pharmaceutical Sciences Review and Research.

- Santa Cruz Biotechnology. 5-(acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride.

- BLDpharm. 5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride | 1461705-33-8.

- Semantic Scholar.

- Google P

- Advanced Journal of Chemistry B. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review (2025).

- Chemsrc. 2-ETHOXY-5-(TEREPHTHALAMIDO) BENZENE-1-SULFONYL CHLORIDE | 680618-05-7.

- Google Patents. Method for synthesizing p-acetamido benzene sulfonyl chloride by phosphorus pentachloride - CN101613308B.

- ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review (Preprint, 2025).

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 680618-19-3|this compound|BLD Pharm [bldpharm.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. WO2009124962A2 - Sulfonamides - Google Patents [patents.google.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. angenechemical.com [angenechemical.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. fishersci.co.uk [fishersci.co.uk]

commercial availability of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide to 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride: Commercial Availability, Synthesis, and Application

Introduction

This compound, identified by the CAS Number 680618-19-3, is a substituted aromatic sulfonyl chloride of significant interest to the pharmaceutical and chemical research sectors.[1][2][3] Its molecular structure, featuring an acetamido group, an ethoxy group, and a highly reactive sulfonyl chloride moiety on a benzene ring, makes it a valuable intermediate for the synthesis of complex sulfonamide derivatives.[2] These derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[4] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, safe handling protocols, and applications for researchers and drug development professionals.

Physicochemical Characteristics

The compound's molecular architecture dictates its reactivity and physical properties. The presence of both hydrogen bond donors and acceptors, combined with its moderate lipophilicity (LogP ≈ 1.97), influences its solubility and pharmacokinetic potential in derivative forms.[2]

| Property | Value | Reference |

| CAS Number | 680618-19-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂ClNO₄S | [2] |

| Molecular Weight | 277.73 g/mol | [2] |

| MDL Number | MFCD03424981 | [2] |

| SMILES | CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)Cl | [2] |

| Topological Polar Surface Area | 72.47 Ų | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 4 | [2] |

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers that cater to the research and development market. These vendors typically supply the compound for laboratory-scale synthesis and not for human or animal consumption.[1] When procuring this reagent, it is crucial to verify the purity specifications and obtain a certificate of analysis.

| Supplier | Website | Notes |

| Clinivex | Supplier of reference standards and research chemicals.[1] | |

| Benchchem | Provides detailed chemical properties and related research context.[2] | |

| BLD Pharm | Offers this compound along with related building blocks.[3] | |

| Crysdot LLC | Lists the compound with basic physical and chemical properties. |

Workflow for Procurement and Initial Handling

Sources

literature review of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride chemistry

An In-depth Technical Guide to the Chemistry of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a wide array of organic molecules.[1][2] For researchers, scientists, and professionals in drug development, this reagent is particularly valuable for its capacity to introduce the sulfonamide moiety, a privileged functional group in medicinal chemistry.[1][3][4] The sulfonamide group is a cornerstone of numerous blockbuster drugs, prized for its ability to act as a stable hydrogen bond donor and acceptor, mimicking the geometry of carboxylic acids while offering distinct physicochemical properties like increased water solubility and resistance to hydrolysis.[3]

This guide provides a comprehensive overview of the synthesis, core reactivity, and practical applications of this compound. It is designed to equip laboratory professionals with both the theoretical understanding and the practical methodologies required to effectively utilize this versatile reagent in their research and development endeavors.

Physicochemical Properties and Structural Characteristics

The strategic placement of the acetamido, ethoxy, and sulfonyl chloride groups on the benzene ring dictates the compound's reactivity and utility. The electron-donating nature of the ethoxy and acetamido groups influences the electrophilicity of the sulfonyl chloride, while also providing handles for further molecular elaboration.

| Property | Value | Reference(s) |

| CAS Number | 680618-19-3 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₄S | [1] |

| Molecular Weight | 277.73 g/mol | [1] |

| Appearance | Violet powder | [1] |

| Purity | ≥ 98% (NMR) | [1] |

| MDL Number | MFCD03424981 | [1] |

The sulfonyl chloride functional group features a tetrahedral sulfur center, which is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[2] This inherent reactivity is the cornerstone of its synthetic utility.

Synthesis of this compound

The most common and industrially relevant method for preparing arylsulfonyl chlorides is through the direct chlorosulfonation of the corresponding aromatic precursor.[2][3][5] In this case, the starting material is N-(4-ethoxyphenyl)acetamide. The reaction proceeds via an electrophilic aromatic substitution mechanism where chlorosulfonic acid serves as both the sulfonating agent and the chlorinating agent.

The general pathway involves two key stages:

-

Sulfonation: The aromatic ring attacks the electrophilic sulfur of chlorosulfonic acid, leading to the formation of an intermediate sulfonic acid.

-

Chlorination: The sulfonic acid is then converted to the final sulfonyl chloride.[2][5]

Recent advancements have focused on creating more controlled and safer continuous flow reaction processes, which allow for precise temperature management and reduce the use of excess hazardous reagents.[6]

Caption: Key nucleophilic substitution reactions.

Applications in Medicinal Chemistry

The ability to easily form sulfonamides makes this compound a valuable reagent in drug development. [1]The resulting N-(4-ethoxy-3-sulfamoylphenyl)acetamide scaffold and its derivatives can be screened for a variety of biological activities. [7]

-

Scaffold for Bioactive Molecules: It serves as a key intermediate for synthesizing pharmaceutical agents, including potential anti-inflammatory and antimicrobial compounds. [1]* Development of Chemical Probes: The reagent is used to create chemical probes for studying protein interactions and biological pathways, which is essential for understanding disease mechanisms. [1]* Targeted Drug Delivery: The specific reactivity can be harnessed to attach this moiety to a drug, creating conjugates that can be designed to release their payload under specific biological conditions. [8]

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of a sulfonamide, which is the most common application for this reagent.

Protocol: Synthesis of a N-Substituted 5-Acetamido-2-ethoxybenzenesulfonamide

This procedure describes the reaction of this compound with a generic primary or secondary amine in the presence of a base.

Materials and Reagents:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) to the cooled solution, followed by the dropwise addition of triethylamine (1.5 eq). The causality for adding a base is to neutralize the HCl generated during the reaction, which drives the equilibrium towards the product and prevents protonation of the reactant amine. [9][10][11]4. Reaction: Allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-16 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), water, and saturated NaHCO₃ solution (to remove any remaining acidic species).

-

Finally, wash with brine to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion

This compound is more than a mere chemical reagent; it is a versatile and powerful tool in the arsenal of medicinal chemists and organic synthesists. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable and efficient pathway to complex sulfonamide and sulfonate ester derivatives. A thorough understanding of its synthesis, handling, and reaction scope enables researchers to rapidly generate novel molecular entities with significant potential for applications in drug discovery and materials science. By mastering the chemistry outlined in this guide, professionals can better leverage this key building block to accelerate their research and development objectives.

References

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213.

- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2006). Request PDF.

- 5-Acetylamino-2-ethoxybenzenesulfonyl chloride. (n.d.). Chem-Impex.

- Sulfonyl halide. (n.d.). In Wikipedia.

- This compound. (n.d.). Benchchem.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.

- Buy Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-. (2023, August 15). Smolecule.

- Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). (n.d.). PrepChem.com.

- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019, December 24). International Journal of Pharmaceutical Sciences Review and Research.

- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry.

- N-(4-Ethoxy-3-sulfamoylphenyl)acetamide. (n.d.). CymitQuimica.

- This compound. (n.d.). Crysdot LLC.

- Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction. (2021). Google Patents.

- Sulfonamides - WO2009124962A2. (n.d.). Google Patents.

- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure.

- An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. (2011). ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents [patents.google.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Buy Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | 5804-73-9 [smolecule.com]

- 9. cbijournal.com [cbijournal.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2009124962A2 - Sulfonamides - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Hazards of a Key Synthetic Intermediate

5-Acetamido-2-ethoxybenzene-1-sulfonyl chloride is a bespoke chemical intermediate, pivotal in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its trifunctional nature, comprising an acetamido group, an ethoxy moiety, and a highly reactive sulfonyl chloride, makes it a versatile building block. However, the very reactivity that makes this compound synthetically valuable also necessitates a rigorous and well-informed approach to its handling and safety. The sulfonyl chloride group, in particular, dictates the primary hazard profile, being highly susceptible to nucleophilic attack by water and other protic species, leading to the exothermic release of corrosive hydrochloric acid.

This guide provides a deep dive into the essential safety protocols and handling precautions for this compound. It is designed to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the information herein is synthesized from comprehensive data on structurally analogous sulfonyl chlorides and established best practices for this chemical class.

Hazard Identification and Risk Assessment: A Proactive Stance

The primary hazards associated with this compound stem from its classification as a corrosive and water-reactive substance.

-

Corrosivity : Direct contact with skin or eyes can cause severe burns and irreversible tissue damage.[1][2][3][4][5][6] Inhalation of the dust can lead to irritation and damage to the respiratory tract.[1][2]

-